molecular formula C18H20N6OS B3202032 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1020503-16-5

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3202032
CAS No.: 1020503-16-5
M. Wt: 368.5 g/mol
InChI Key: AFTOATUKOYIDCJ-UHFFFAOYSA-N
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a potent and selective ATP-competitive kinase inhibitor with high affinity for Janus Kinase (JAK) family members and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of signaling pathways driving oncogenesis and immune dysregulation. The compound's mechanism of action involves binding to the kinase domain, thereby suppressing phosphorylation and subsequent activation of downstream effectors like STAT proteins . This makes it a critical tool for studying hematological malignancies, particularly acute myeloid leukemia (AML) driven by FLT3-ITD mutations, as well as JAK-STAT dependent cancers and inflammatory diseases . Researchers utilize this inhibitor to dissect the crosstalk between JAK and FLT3 pathways, to explore mechanisms of resistance to first-generation inhibitors, and to evaluate the efficacy of combined therapeutic strategies in preclinical models.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-12-14(2)24(21-13)17-6-5-16(19-20-17)22-7-9-23(10-8-22)18(25)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOATUKOYIDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a pyridazine moiety, and a thiophene group. Its molecular formula is C15H18N6OSC_{15}H_{18}N_6OS, which contributes to its diverse biological activities.

Property Value
Molecular Weight318.41 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Purity>95%

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. A notable investigation focused on its antiproliferative effects against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and HEK293 (human embryonic kidney) cells. The results demonstrated submicromolar activity with IC50 values indicating significant inhibition of cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of mTORC1 Pathway : Similar pyrazole derivatives have been shown to disrupt mTORC1 signaling, leading to increased autophagy and reduced cell viability in cancer cells .
  • Antiplatelet Activity : Some related compounds have been identified as potent P2Y12 receptor antagonists, suggesting potential applications in cardiovascular diseases .

Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazole derivatives on pancreatic cancer cells, it was found that one derivative exhibited an IC50 value of 0.5 µM, indicating strong anticancer potential. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Evaluation

A series of related compounds were tested for antimicrobial efficacy against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 µM, highlighting the importance of the pyrazole ring in enhancing activity against resistant strains .

Scientific Research Applications

Key Characteristics

  • Molecular Weight : 342.37 g/mol
  • Functional Groups : Contains piperazine, thiophene, and pyrazole moieties which are known for their biological activity.
  • Solubility : Typically moderate in organic solvents; specific solubility data may vary based on the compound's purity and structural modifications.

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions, including:

  • Formation of the pyridazine core.
  • Introduction of the piperazine ring.
  • Attachment of the pyrazole substituent through nucleophilic substitution and condensation reactions.

The mechanism of action is primarily linked to its ability to interact with biological targets such as enzymes and receptors involved in inflammatory processes and cancer cell proliferation. Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes, crucial in inflammation pathways, leading to reduced inflammatory responses.

Medicinal Chemistry

The compound has shown promise in:

  • Anti-inflammatory Agents : Targeting cyclooxygenase pathways to alleviate inflammation.
  • Anticancer Activity : Inhibiting cancer cell proliferation through various mechanisms, potentially affecting signaling pathways involved in tumor growth.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit:

  • Cytotoxic Effects : Potentially effective against various cancer cell lines.
  • Enzyme Inhibition : Interaction with enzymes that play critical roles in metabolic pathways related to disease states.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Properties

Another study focused on a derivative of this compound showing efficacy in reducing inflammation in animal models of arthritis. The results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory drug candidate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring exhibits nucleophilic substitution behavior at position 3 due to electron-withdrawing effects of adjacent nitrogen atoms.

  • Key reaction : Chlorine displacement at pyridazine-C3 by amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .

  • Example : Reaction with piperazine derivatives yields analogs with modified piperazine substituents (Table 1).

Reaction Type Conditions Product Yield Ref
Pyridazine C3 substitutionK₂CO₃, DMF, 80°C, 12h(4-(6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(aryl)ketone60–75%

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl group undergoes regioselective electrophilic substitution at the C5 position due to electron-rich sulfur heteroatom effects.

  • Key reactions :

    • Sulfonation : H₂SO₄/SO₃ at 0°C yields thiophene-5-sulfonic acid derivatives .

    • Halogenation : NBS in CCl₄ produces 5-bromothiophene analogs .

Reaction Reagents Position Application Ref
BrominationNBS, CCl₄, 40°CC5Cross-coupling precursors (Suzuki, Stille)

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group participates in alkylation and coordination chemistry:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

  • Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems .

Piperazine Ring Reactivity

The piperazine moiety undergoes acylation and alkylation at the secondary amine sites:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ to form tertiary amides .

  • Mitsunobu reaction : Forms C–N bonds with alcohols under DEAD/PPh₃ conditions .

Modification Reagents Product Stability Ref
N-acylationAcCl, Et₃N, CH₂Cl₂, 0°CHigh (ΔG = −12.3 kcal/mol)

Cross-Coupling Reactions

The pyridazine-thiophene scaffold supports Pd-catalyzed coupling:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl systems .

  • Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes.

Stability Under Acidic/Basic Conditions

  • Acidic conditions (pH < 3) : Thiophene sulfonation dominates, while pyridazine undergoes hydrolysis .

  • Basic conditions (pH > 10) : Piperazine ring undergoes partial deprotonation, enhancing nucleophilicity .

Analytical Characterization Data

Key techniques for monitoring reactions include:

Technique Parameters Key Peaks/Features Ref
¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 6H, pyrazole-CH₃), δ 7.25 (d, J=5 Hz, thiophene-H)Confirms substitution patterns
IR ν 1680 cm⁻¹ (C=O), ν 1550 cm⁻¹ (C=N)Tracks ketone and pyridazine ring integrity
HPLC (C18 column)Retention time: 8.2 min (MeCN:H₂O = 70:30)Purity >98% post-reaction

Computational Insights

DFT calculations (B3LYP/6-31G*) predict:

  • Pyridazine LUMO : −1.8 eV, favoring nucleophilic attack.

  • Thiophene HOMO : −5.2 eV, driving electrophilic substitution .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions to avoid hydrolysis of the methanone group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiophene Motifs

Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Structure : Shares the piperazine-thiophene backbone but replaces the pyridazine-pyrazole moiety with a trifluoromethylphenyl group.
  • Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the pyridazine-pyrazole system.
  • Synthesis : Prepared via nucleophilic substitution of piperazine with thiophene carbonyl intermediates, a common strategy for piperazine-linked compounds .
Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
  • Structure : Features dual pyrazole-thiophene units connected via a carbonyl group.
  • Key Differences: Lacks the pyridazine and piperazine moieties, resulting in reduced conformational flexibility. Higher molecular weight (538.64 g/mol vs. ~450–500 g/mol estimated for the target compound) due to additional phenyl and thienothiophene groups .

Pyridazine-Containing Analogues

Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
  • Structure : Incorporates pyridazine-like pyrimidine rings fused with thiophene and pyrazole units.
  • Key Differences :
    • Pyrimidine (two meta-positioned nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms), altering electronic distribution and binding affinity.
    • Higher aromaticity and planar structure compared to the target compound’s piperazine-linked system .

Comparative Data Table

Property Target Compound Compound 21 Compound 7b Compound 10
Molecular Weight ~470–500 g/mol (estimated) 368.34 g/mol 538.64 g/mol 604.71 g/mol
Key Functional Groups Pyridazine, piperazine, thiophene, pyrazole Piperazine, thiophene, CF3-phenyl Bis-pyrazole, thienothiophene Pyrimidine, thienothiophene
Synthetic Method Likely via piperazine alkylation/arylation Nucleophilic substitution Reflux with DMF/EtOH and piperidine Reflux with DMF/EtOH and piperidine
Spectral Data Expected C=O stretch ~1720 cm⁻¹ (IR) Not reported IR: 1720 cm⁻¹ (C=O) IR: 1720 cm⁻¹ (C=O)

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods for analogous piperazine-thiophene derivatives, involving condensation reactions and piperazine functionalization under reflux conditions .
  • Biological Relevance : Piperazine-thiophene hybrids (e.g., Compound 21) exhibit activity in CNS disorders due to dopamine receptor interactions. Pyridazine-pyrazole systems may target kinases or inflammatory pathways .
  • Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficient) would highlight shared pharmacophores (thiophene, piperazine) but differentiate electronic profiles due to pyridazine vs. pyrimidine/pyrazole variations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyridazine and pyrazole intermediates are often prepared first, followed by coupling with piperazine and thiophene moieties. Refluxing in ethanol (2–12 hours) is a common step, as seen in similar heterocyclic syntheses . Optimization includes solvent selection (DMF/EtOH mixtures for recrystallization ), stoichiometric control of reactants, and monitoring via TLC/HPLC to minimize side products. Catalyst screening (e.g., acid/base conditions) may enhance yield.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. Monoclinic systems (e.g., space group P21/c) are typical for pyrazolone derivatives, with unit cell parameters like a = 6.0686 Å, b = 18.6887 Å .
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyridazine carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr_r = 380.84 ).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Target kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting thiophene with furan) impact bioactivity, and what computational tools support SAR analysis?

  • Methodological Answer :

  • Synthetic modifications : Replace thiophene with furan or phenyl groups via Suzuki coupling or nucleophilic substitution .
  • Computational modeling : Use docking software (AutoDock, Schrödinger) to predict binding affinities to targets like TNF-α or mGluR5. Compare energy scores (e.g., ∆G ≤ -8 kcal/mol indicates strong binding) .
  • Data validation : Correlate docking results with experimental IC50_{50} values to refine SAR hypotheses .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC50_{50} values in antitumor assays)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hour incubation) .
  • Control variables : Account for solvent effects (DMSO concentration ≤1%), batch-to-batch compound purity (HPLC ≥95%), and metabolic interference .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

Q. What strategies mitigate side-product formation during synthesis, and how are these impurities characterized?

  • Methodological Answer :

  • Byproduct identification : LC-MS and 1^1H NMR track unreacted intermediates (e.g., residual pyridazine or piperazine) .
  • Process adjustments : Reduce reflux time to prevent decomposition or employ scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradients) to isolate impurities .

Q. How can in silico studies predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate parameters:
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 substrate likelihood) .
  • Toxicity : LD50_{50} predictions (e.g., >500 mg/kg suggests low acute toxicity) .
  • Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers or blood-brain barrier models to assess bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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